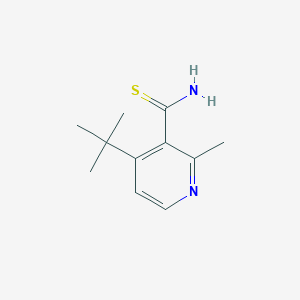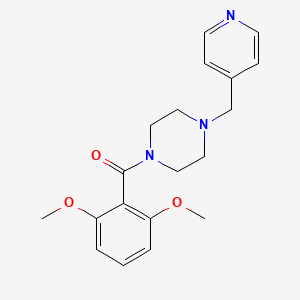
4-tert-butyl-2-methyl-3-pyridinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives, including structures related to 4-tert-butyl-2-methyl-3-pyridinecarbothioamide, involves regioselective and transition-metal-free additions. For instance, a variety of 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position have been synthesized through a two-step reaction sequence from 3-substituted pyridine precursors, demonstrating the method's compatibility with multiple functional groups (Rappenglück et al., 2017).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been characterized, highlighting the importance of X-ray crystallographic analysis in determining the configurations and interactions within these molecules. For example, detailed structural analyses have provided insight into the stabilization mechanisms via intramolecular hydrogen bonds and the spatial arrangements due to specific substituents (Çolak et al., 2021).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, with their reactivity influenced by substituents and structural configuration. Studies on compounds like this compound contribute to understanding the synthesis pathways and the formation of novel structures through reactions such as nitrile anion cyclization, which leads to the production of N-tert-butyl disubstituted pyrrolidines with high efficiency and selectivity (Chung et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, crystalline structure, and thermal stability, are crucial for the practical application and handling of these compounds. Research into similar pyridine derivatives has revealed that the introduction of tert-butyl groups can significantly affect these properties, leading to insights into how structural modifications can tailor material characteristics for specific applications (Lu et al., 2014).
Chemical Properties Analysis
The chemical behavior of pyridine derivatives, including their reactivity and interaction with various reagents, is a subject of extensive research. Studies have explored the synthesis and antimicrobial evaluation of related compounds, providing a basis for the development of new materials and pharmaceuticals with enhanced performance and selectivity (Salem et al., 2011).
Propiedades
IUPAC Name |
4-tert-butyl-2-methylpyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-7-9(10(12)14)8(5-6-13-7)11(2,3)4/h5-6H,1-4H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGCUUZTEBDLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=S)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(cyclopentylcarbonyl)piperidin-4-yl]carbonyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5532232.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]carbonyl}-3-pyridinol](/img/structure/B5532234.png)

![4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5532246.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5532248.png)
![4-[(benzylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5532255.png)
![4-(4-ethylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B5532281.png)

![N'-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5532290.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]azepane](/img/structure/B5532298.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-phenylpropanamide](/img/structure/B5532300.png)
![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B5532301.png)
![3-[(3-iodo-4,5-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5532313.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B5532318.png)